

Preliminary Toxicity Profile of Antibacterial Agent 125: An In-depth Technical Guide

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Compound of Interest

Compound Name: Antibacterial agent 125

Cat. No.: B10857254

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Executive Summary

This document provides a comprehensive overview of the preliminary toxicity studies conducted on "**Antibacterial agent 125**," a novel investigational compound. The findings from a panel of in vitro and in vivo assays are detailed to establish an early-stage safety profile. Key assessments include acute systemic toxicity, potential for genetic damage, and cytotoxicity against mammalian cells. All data presented herein is intended to guide further non-clinical development and risk assessment.

Quantitative Toxicity Data Summary

The following tables summarize the quantitative results from the preliminary toxicity evaluation of "Antibacterial agent 125."

Table 1: In Vivo Acute Systemic Toxicity

Test Species/Str Route of Estimated Guideline ain ion (mg/kg)	95% Key Confidence Observatio Interval ns (mg/kg)
----------------------------------------------------------------	---------------------------------------------------



| OECD 423 | Sprague-Dawley Rat (Female) | Oral (gavage) | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. Classified as GHS Category 5 or Unclassified. |

Table 2: In Vitro Cytotoxicity

Assay Type	Cell Line	Incubation Time (hours)	IC50 (μM)	Key Findings
MTT Assay	HepG2 (Human Hepatocyte)	24	152.4	Moderate cytotoxicity observed after 24 hours of exposure.

| XTT Assay | HEK293 (Human Embryonic Kidney) | 24 | 210.8 | Lower cytotoxicity observed in HEK293 cells compared to HepG2. |

Table 3: In Vitro Genotoxicity

Assay Type	Test System	Metabolic Activation (S9)	Result	Conclusion
Bacterial Reverse Mutation (Ames)	S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)	With and Without	Negative	Non- mutagenic

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes (HPBL) | With and Without | Negative | Non-clastogenic and non-aneugenic |

Experimental Protocols Acute Oral Toxicity Study



Guideline: OECD Test Guideline 423, Acute Toxic Class Method.[1][2][3] Test System: Young adult, nulliparous, non-pregnant female Sprague-Dawley rats. Animals were approximately 8-12 weeks old and weighed between 200-250g at the start of the study. Administration: The test substance was administered as a single dose by oral gavage.[1] Animals were fasted overnight prior to dosing.[1] The vehicle used was 0.5% carboxymethylcellulose in sterile water. Procedure: A stepwise procedure was used, starting with a dose of 2000 mg/kg to a group of three female rats.[1] Observations: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours post-dosing and then daily for 14 days.[4] Body weights were recorded prior to dosing and on days 7 and 14. Pathology: All animals were subjected to a gross necropsy at the end of the 14-day observation period.

In Vitro Cytotoxicity Assays (MTT & XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[7] Cell Lines:

- HepG2: Human hepatocellular carcinoma cell line.
- HEK293: Human embryonic kidney cell line. Procedure:
- Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
- The culture medium was replaced with a medium containing serial dilutions of "Antibacterial agent 125" (ranging from 0.1 μM to 1000 μM) and incubated for 24 hours.
- For MTT Assay: MTT reagent (final concentration 0.5 mg/mL) was added to each well and incubated for 4 hours.[8] The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
- For XTT Assay: XTT reagent, mixed with an electron coupling agent, was added to each well
 and incubated for 2-4 hours.
- The absorbance was measured using a microplate spectrophotometer (570 nm for MTT, 450 nm for XTT).[8] Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.



Bacterial Reverse Mutation Test (Ames Test)

Guideline: OECD Test Guideline 471.[9] Principle: This assay evaluates the potential of a substance to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.[10][11] Test System:S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA.[10][12] Metabolic Activation: The assay was performed both in the presence and absence of a rat liver homogenate fraction (S9) to simulate mammalian metabolism.[12] Procedure:

- The plate incorporation method was used.[13] The test substance, bacterial culture, and either S9 mix or a buffer were mixed with molten top agar.
- This mixture was poured onto minimal glucose agar plates.
- Plates were incubated at 37°C for 48-72 hours. Data Analysis: The number of revertant
 colonies (colonies that have mutated back to a prototrophic state) was counted. A positive
 result is defined as a dose-related increase in revertant colonies compared to the solvent
 control.

In Vitro Mammalian Cell Micronucleus Test

Guideline: OECD Test Guideline 487.[14] Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).[15][16] Test System: Human Peripheral Blood Lymphocytes (HPBLs) obtained from healthy donors. Metabolic Activation: The assay was conducted with and without an S9 metabolic activation system.[14] Procedure:

- Lymphocyte cultures were treated with "Antibacterial agent 125" at various concentrations for a short duration (3-4 hours) in the presence of S9, and for a longer duration (approx. 24 hours) in the absence of S9.[17]
- Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. This ensures
 that only cells that have completed one mitotic division are scored.[15]
- Cells were harvested, fixed, and stained. Data Analysis: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.[17] A statistically significant,

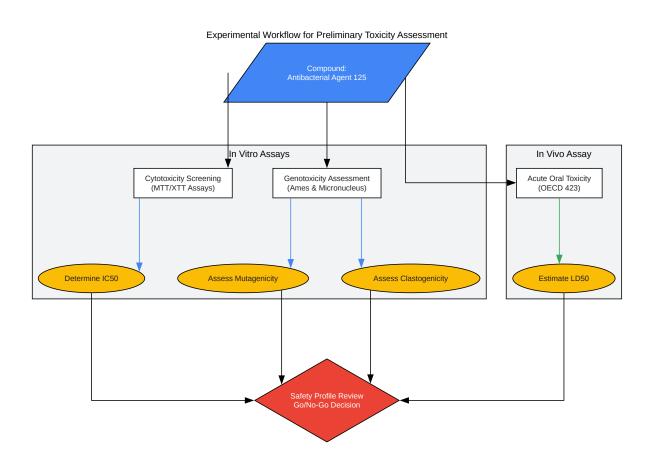


dose-dependent increase in the frequency of micronucleated cells indicates a positive result. [17]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially affected by antibacterial agents.



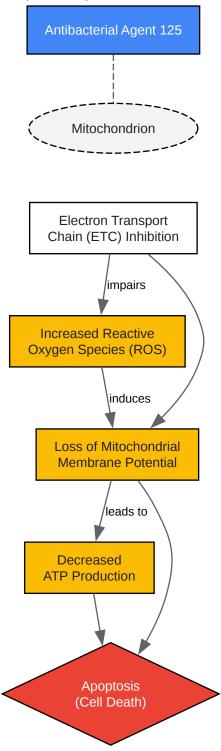


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Caption: Workflow for the preliminary toxicity assessment of a novel compound.



Hypothetical Pathway of Drug-Induced Mitochondrial Dysfunction



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Caption: Potential mechanism of drug-induced mitochondrial toxicity.[18][19][20]



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